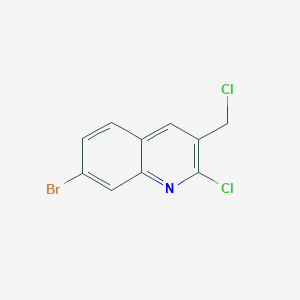

7-Bromo-2-Chloro-3-chloromethylquinoline

Übersicht

Beschreibung

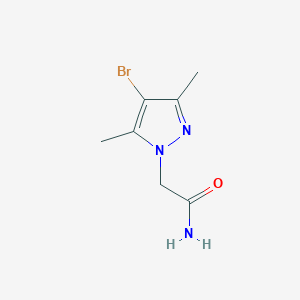

The compound of interest, 7-Bromo-2-Chloro-3-chloromethylquinoline, is a halogenated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 7-bromoquinolin-8-ol and 7-bromo-5-chloro-8-hydroxyquinoline have been studied, indicating the relevance of bromo-chloro substitutions on the quinoline nucleus.

Synthesis Analysis

The synthesis of halogenated quinolines can be complex, involving multiple steps and specific reagents. For instance, the synthesis of 7-bromo-5-chloro-8-hydroxyquinoline (BCHQ) involves the use of bromine and chlorine as halogenating agents . Similarly, the synthesis of 6-bromo-2-chloro-4-methylquinoline, a compound with a close structural resemblance, was achieved through a condensation reaction followed by a cyclization process known as the Knorr reaction . These methods could potentially be adapted for the synthesis of 7-Bromo-2-Chloro-3-chloromethylquinoline.

Molecular Structure Analysis

Vibrational spectroscopic investigations, such as FTIR and FT-Raman, along with computational methods like ab initio and DFT studies, are commonly used to analyze the molecular structure of halogenated quinolines. For example, BCHQ's structure was optimized using DFT/B3LYP methods, and its vibrational frequencies were compared with experimental data to confirm the molecular structure . These techniques could be applied to determine the molecular structure of 7-Bromo-2-Chloro-3-chloromethylquinoline.

Chemical Reactions Analysis

Halogenated quinolines participate in various chemical reactions due to the presence of reactive halogen atoms. For instance, 7-bromo-5,8-dimethylisoquinoline was used to produce 7-amino-5,8-dimethylisoquinoline through a reaction with ammonia . The presence of bromo and chloro groups in 7-Bromo-2-Chloro-3-chloromethylquinoline suggests that it could undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated quinolines can be influenced by the nature and position of the halogen substituents. For example, the crystal structure analysis of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, revealed specific intermolecular interactions such as hydrogen bonds and π-stacking interactions . These properties are crucial for understanding the compound's behavior in different environments and could be investigated for 7-Bromo-2-Chloro-3-chloromethylquinoline using similar analytical techniques.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Pyridine hydrochloride has been utilized for the efficient synthesis of chloro compounds from corresponding bromo derivatives in π-deficient series such as pyridines and quinolines, demonstrating its utility in converting 7-bromo-8-hydroxyquinoline nearly quantitatively into 7-chloro-8-hydroxyquinoline (Mongin et al., 1996).

- A method for synthesizing fluoromethyl-containing analogs of the antitumor alkaloid luotonin A has been developed, starting from 3-bromomethyl-2-chloro-4-fluoromethylquinolines, highlighting the potential of such chloromethylquinolines in medicinal chemistry (Golubev et al., 2010).

Photochromic Compounds and Spectroscopy

- Research into the Duff formylation of bromo- or chloro-hydroxyquinolines has led to the creation of new photochromic compounds, such as 6′-halo-substituted spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], with studies on their thermal and photo-induced isomerization (Voloshin et al., 2008).

- Vibrational spectroscopic investigations along with ab initio and DFT studies on similar halogenated quinolines have provided insights into their structural and vibrational properties, aiding in the understanding of their chemical behavior and potential applications (Arjunan et al., 2009).

Antitumor and Antiplasmodial Activity

- The synthesis of quinoline derivatives, including those with bromo and chloro substituents, has been explored for their potential anticancer and antiplasmodial activities, with some compounds showing promising results in preliminary screenings (De et al., 1998).

Anticorrosion Properties

- Quaternary ammonium chlorides, including those with bromo and chloro substituents, have been studied for their effectiveness as corrosion inhibitors, indicating the potential industrial applications of such compounds (Pernak, 1984).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 7-Bromo-2-Chloro-3-chloromethylquinoline are not mentioned in the sources, it’s clear that this compound is of interest for proteomics research . As a unique chemical, it may have potential applications in various fields of study, including medicinal chemistry, materials science, and biochemistry.

Eigenschaften

IUPAC Name |

7-bromo-2-chloro-3-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl2N/c11-8-2-1-6-3-7(5-12)10(13)14-9(6)4-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUUESKNGFEHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)CCl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588983 | |

| Record name | 7-Bromo-2-chloro-3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-Chloro-3-chloromethylquinoline | |

CAS RN |

948291-25-6 | |

| Record name | 7-Bromo-2-chloro-3-(chloromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-chloro-3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948291-25-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

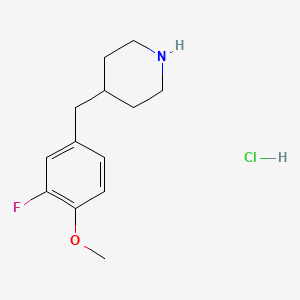

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)